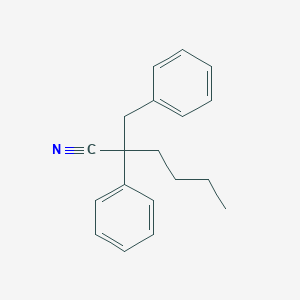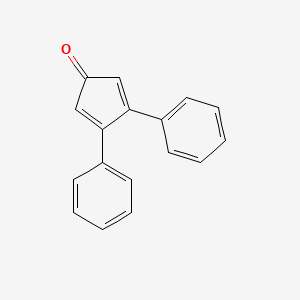
3,4-Diphenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C17H12O It is a member of the cyclopentadienone family, characterized by a five-membered ring with two phenyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diphenylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzil with dibenzyl ketone in the presence of a base, such as sodium hydroxide, followed by cyclization and dehydration . The reaction typically occurs under reflux conditions in an ethanol solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into the corresponding cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentadienone derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3,4-Diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-diphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with ethyl groups at the 2 and 5 positions.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: Similar structure with methyl groups at the 2 and 5 positions.
Uniqueness
3,4-Diphenylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its phenyl groups provide stability and influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6287-64-5 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3,4-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
XICDBYFHENQNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


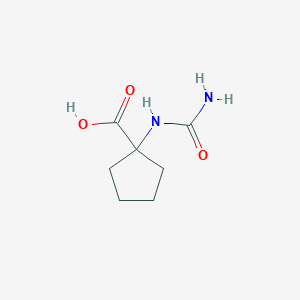
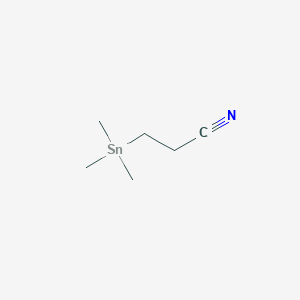

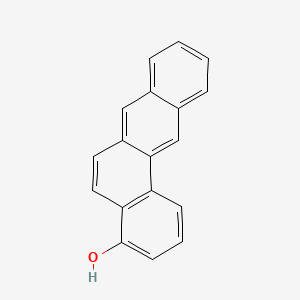
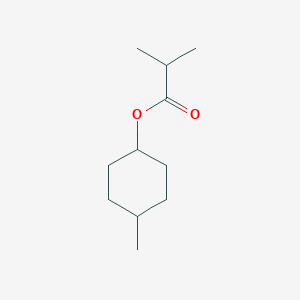

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

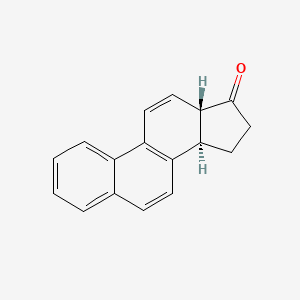
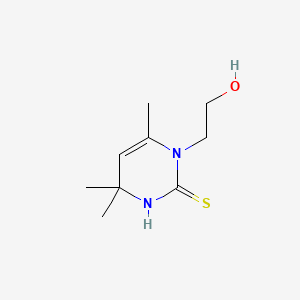

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
